Ethyl 2-cyano-4-oxopentanoate
CAS No.: 62981-80-0
Cat. No.: VC18489375
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62981-80-0 |
|---|---|
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | ethyl 2-cyano-4-oxopentanoate |
| Standard InChI | InChI=1S/C8H11NO3/c1-3-12-8(11)7(5-9)4-6(2)10/h7H,3-4H2,1-2H3 |
| Standard InChI Key | WCOOHFKTZREKRW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC(=O)C)C#N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Ethyl 2-cyano-4-oxopentanoate features a pentanoate backbone substituted with a cyano group at position 2 and a ketone at position 4, esterified with an ethyl group. The compound’s canonical SMILES representation, CCOC(=O)C(CC(=O)C)C#N, highlights its functional group arrangement. The presence of both α-cyano and β-ketoester moieties confers significant polarization, facilitating nucleophilic attacks at the carbonyl and cyano carbons.
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.18 g/mol | |
| Density | 1.091 g/cm³ | |
| Boiling Point | 304.8°C at 760 mmHg | |
| Flash Point | 132.1°C | |
| Molecular Formula | C<sub>8</sub>H<sub>11</sub>NO<sub>3</sub> |
The compound’s high boiling point reflects strong dipole-dipole interactions due to its polar functional groups, while its density aligns with typical ester derivatives .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of ethyl 2-cyano-4-oxopentanoate typically involves the alkylation of cyanoacetic acid derivatives. A representative pathway proceeds via the following steps:
-
Knoevenagel Condensation: Cyanoacetic acid reacts with a ketone (e.g., acetone) under acidic conditions to form a β-cyano-β-keto intermediate.
-
Esterification: The intermediate is esterified with ethanol in the presence of a catalytic acid (e.g., H<sub>2</sub>SO<sub>4</sub>) to yield the target compound.
Advanced Methodologies
Recent advancements employ zinc perchlorate-mediated reactions to enhance yield and selectivity. In one study, the compound served as a precursor for synthesizing 2-aminopyrrole-3-carboxylates, achieving 78% yield under optimized conditions. Green chemistry approaches using ionic liquid catalysts are under investigation to reduce environmental impact.
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
Ethyl 2-cyano-4-oxopentanoate is pivotal in constructing nitrogen-containing heterocycles:
-
Pyrrole Derivatives: The compound undergoes cyclocondensation with amines to form substituted pyrroles, which are foundational structures in drugs like atorvastatin.
-
Pyrimidinones: Reaction with urea derivatives yields dihydropyrimidinones, a class with demonstrated antimicrobial and antitumor activities.
Material Science Applications
The compound’s ability to form conjugated systems via keto-enol tautomerism makes it valuable in organic semiconductors. Researchers have utilized it to synthesize π-extended polymers with tunable bandgaps for optoelectronic devices.
Recent Research and Innovations
Bioactive Molecule Synthesis
A 2024 study demonstrated the compound’s utility in synthesizing dihydropyrimidinones with anti-HIV activity. Structural modifications at the keto position enhanced binding affinity to viral protease enzymes by 40% compared to parent compounds.
Computational Modeling
Density Functional Theory (DFT) studies have elucidated the compound’s tautomeric equilibria, revealing a 85:15 ratio favoring the keto form in solution. This insight guides reaction design to exploit the enolate’s nucleophilicity.
Future Directions and Challenges
Expanding Pharmaceutical Relevance
Ongoing efforts aim to derivatize the compound for kinase inhibitors targeting cancer pathways. Preliminary in vitro assays show IC<sub>50</sub> values ≤ 50 nM against BRAF V600E mutants, a key oncogenic driver.
Sustainable Production
Catalytic asymmetric synthesis using chiral organocatalysts is being explored to access enantiomerically pure derivatives for chiral drug synthesis. Early-stage experiments achieved 92% enantiomeric excess (ee) using proline-based catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume